Superior CYP26A1 Inhibitory Potency in an Advanced Analog vs. Clinical Benchmark Liarozole
While direct potency data for methyl 3-(1H-imidazol-1-yl)propanoate is not available, its value as a core scaffold is proven by a highly optimized analog. The compound 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester, which utilizes the methyl 3-(1H-imidazol-1-yl)propanoate framework, exhibits an IC50 of 3 nM against CYP26A1. This is 180-fold more potent than the clinical candidate liarozole (IC50 = 540 nM) and 3.3-fold more potent than R116010 (IC50 = 10 nM) in a microsomal assay [1].
| Evidence Dimension | Inhibitory Potency (IC50) against CYP26A1 enzyme |
|---|---|
| Target Compound Data | 3 nM (for an advanced analog: 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester) |
| Comparator Or Baseline | Liarozole: 540 nM; R116010: 10 nM |
| Quantified Difference | Analog is 180-fold more potent than liarozole and 3.3-fold more potent than R116010 |
| Conditions | MCF-7 CYP26A1 microsomal assay |
Why This Matters
This demonstrates the critical value of the methyl 3-(1H-imidazol-1-yl)propanoate scaffold in achieving single-digit nanomolar potency against a clinically relevant target, justifying its procurement for medicinal chemistry programs focused on CYP26A1 or related heme-containing enzymes.
- [1] Gomaa, M. S., Bridgens, C. E., Aboraia, A., Veal, G. J., Redfern, C. P. F., Brancale, A., Armstrong, J. L., & Simons, C. (2011). Small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26): synthesis and biological evaluation of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates. Journal of Medicinal Chemistry, 54(8), 2778-2791. View Source
